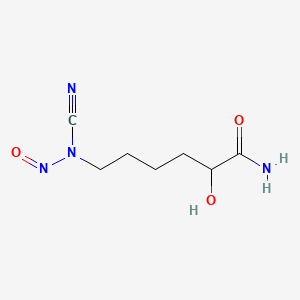
2-Hydroxy-6-(nitrosocyanamido)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[Cyano(nitroso)amino]-2-hydroxyhexanamide is a chemical compound with the molecular formula C₇H₁₂N₄O₃ and a molecular weight of 200.20 g/mol . This compound is characterized by the presence of a cyano group, a nitroso group, and a hydroxy group attached to a hexanamide backbone. It is a member of the nitrosamine family, which are compounds known for their diverse chemical reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[cyano(nitroso)amino]-2-hydroxyhexanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexanoic acid derivatives and nitroso compounds.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or hydrochloric acid to facilitate the reaction.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of 6-[cyano(nitroso)amino]-2-hydroxyhexanamide may involve large-scale batch reactors or continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-[Cyano(nitroso)amino]-2-hydroxyhexanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted hexanamides, nitro derivatives, and amino derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-[Cyano(nitroso)amino]-2-hydroxyhexanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[cyano(nitroso)amino]-2-hydroxyhexanamide involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
6-[Cyano(nitroso)amino]-2-hydroxyhexanoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
6-[Cyano(nitroso)amino]-2-hydroxyhexane: Lacks the amide group, making it less polar.
6-[Cyano(nitroso)amino]-2-hydroxyhexanone: Contains a ketone group instead of an amide group.
Uniqueness
6-[Cyano(nitroso)amino]-2-hydroxyhexanamide is unique due to the presence of both a nitroso group and a cyano group on the same molecule, which imparts distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets .
Properties
CAS No. |
101913-96-6 |
|---|---|
Molecular Formula |
C7H12N4O3 |
Molecular Weight |
200.20 g/mol |
IUPAC Name |
6-[cyano(nitroso)amino]-2-hydroxyhexanamide |
InChI |
InChI=1S/C7H12N4O3/c8-5-11(10-14)4-2-1-3-6(12)7(9)13/h6,12H,1-4H2,(H2,9,13) |
InChI Key |
TUJSIHFQGCWTNS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN(C#N)N=O)CC(C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


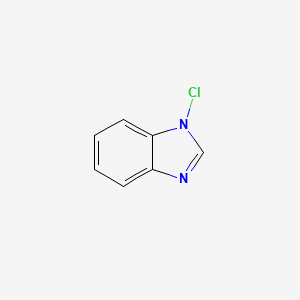

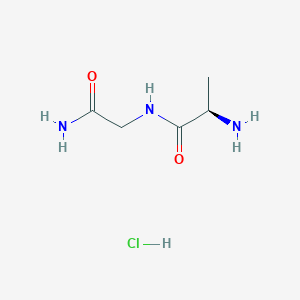
![Bicyclo[2.2.0]hexa-1(4),2,5-triene;piperidin-4-ol](/img/structure/B13745080.png)
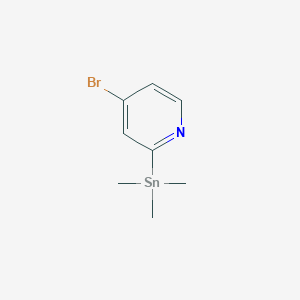


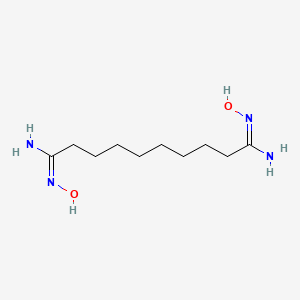

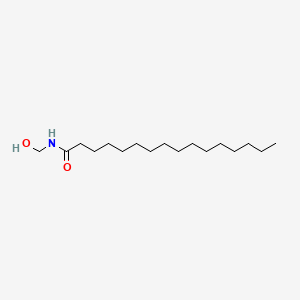
![N-[1-(3-benzyl-7-chloro-4H-quinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B13745126.png)



